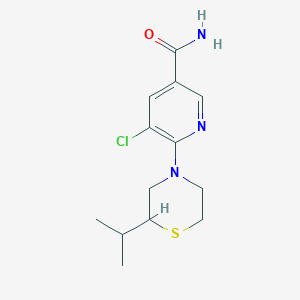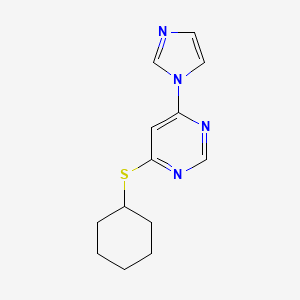![molecular formula C16H18FN3O B7591719 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)
1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one, also known as FQPP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a piperazine derivative that has shown promising results in the treatment of various diseases, including cancer and neurological disorders.
科学的研究の応用
1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has also been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been studied for its potential use as an antifungal and antibacterial agent.
作用機序
The mechanism of action of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of Akt, a protein that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has also been shown to reduce inflammation and oxidative stress in animal models of neurological disorders. Additionally, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has been shown to have antifungal and antibacterial activity.
実験室実験の利点と制限
One advantage of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one is that it has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one has not yet been studied in clinical trials, so its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for research on 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to study the safety and efficacy of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one in clinical trials, which could lead to its approval as a therapeutic agent. Additionally, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one could be studied for its potential use as an antifungal and antibacterial agent, which could have important implications for the treatment of infectious diseases.
合成法
The synthesis of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one involves the reaction of 7-fluoroquinoline-2-carboxylic acid with piperazine and 1,3-dicyclohexylcarbodiimide in the presence of N,N-dimethylformamide. The resulting intermediate is then treated with propionyl chloride to obtain the final product, 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one. This synthesis method has been optimized to achieve high yields and purity of 1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one.
特性
IUPAC Name |
1-[4-(7-fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-2-16(21)20-9-7-19(8-10-20)15-6-4-12-3-5-13(17)11-14(12)18-15/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNINIVWRUGXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)

![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)
![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)

![2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7591690.png)
![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)


![1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)